Apochlorine
Overview
Description
Apochlorine is an organochlorine compound, which means it contains chlorine atoms covalently bonded to carbon atoms Organochlorine compounds are known for their stability and wide range of applications in various fields, including agriculture, industry, and medicine
Scientific Research Applications
Apochlorine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its effects on biological systems, including its potential as a biocide.
Medicine: Investigated for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: Utilized in the production of polymers, solvents, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Apochlorine can be synthesized through several methods, including direct chlorination of organic substrates under controlled conditions. One common method involves the chlorination of hydrocarbons using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination reactors. The process involves the continuous feed of chlorine gas and the organic substrate into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The resulting product is then purified through distillation or other separation techniques to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Apochlorine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chlorinated alcohols or acids.
Reduction: Reduction of this compound can lead to the formation of less chlorinated compounds.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly employed.
Major Products Formed:
Oxidation: Chlorinated alcohols and acids.
Reduction: Less chlorinated hydrocarbons.
Substitution: Compounds with functional groups replacing the chlorine atom.
Mechanism of Action
The mechanism of action of apochlorine involves its interaction with various molecular targets. In biological systems, this compound can disrupt cellular processes by reacting with proteins, lipids, and nucleic acids. This can lead to the inactivation of enzymes, disruption of cell membranes, and interference with DNA replication and transcription. The specific pathways involved depend on the concentration and exposure duration of this compound.
Comparison with Similar Compounds
Apochlorine can be compared with other organochlorine compounds such as:
Chloroform: Used as a solvent and anesthetic.
Dichloromethane: Commonly used as a solvent in chemical reactions.
Trichloroethylene: Used as an industrial degreasing agent.
Uniqueness of this compound: this compound stands out due to its specific chemical structure and reactivity, which make it suitable for a variety of applications that other organochlorine compounds may not be as effective for. Its stability and ability to undergo multiple types of chemical reactions make it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
4-methoxy-9-methyl-9-azoniatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-3-ol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c1-18-10-9-12-5-3-4-6-14(12)16-13(11-18)7-8-15(20-2)17(16)19;/h3-8,19H,9-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVTXMKWQLVGKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)OC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18126-83-5 (Parent) | |
Record name | Apogalanthamine, methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024620675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
305.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24620-67-5 | |
Record name | Apogalanthamine, methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024620675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24620-67-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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